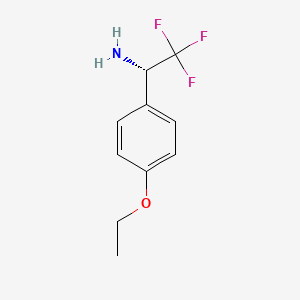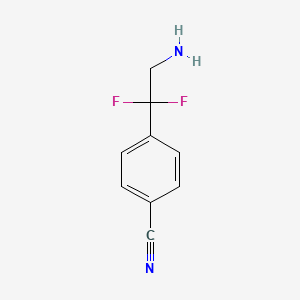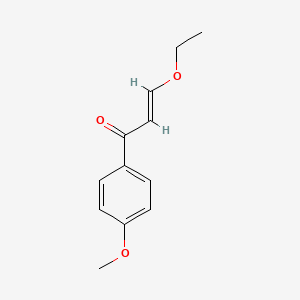
2-(Difluoromethyl)pyridine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)pyridine-6-sulfonamide is a chemical compound that has garnered significant attention in various fields of research due to its unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under mild conditions . Another approach involves the use of ethyl bromodifluoroacetate as a fluorine source for the difluoromethylation of pyridines .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)pyridine-6-sulfonamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of metal catalysts can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, reduced amines, and substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)pyridine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)pyridine-6-sulfonamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to effectively interact with enzymes and receptors . The sulfonamide group can form strong hydrogen bonds with biological targets, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Difluoromethylpyridine: Similar in structure but lacks the sulfonamide group.
Pyridine-6-sulfonamide: Contains the sulfonamide group but lacks the difluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)pyridine-6-sulfonamide is unique due to the presence of both difluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug design and other applications .
Propiedades
Fórmula molecular |
C6H6F2N2O2S |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
6-(difluoromethyl)pyridine-2-sulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-6(8)4-2-1-3-5(10-4)13(9,11)12/h1-3,6H,(H2,9,11,12) |
Clave InChI |
QBCMHXQEIKJOQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)S(=O)(=O)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)











